N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 1837176-30-3 . It has a molecular weight of 278.18 . The IUPAC name for this compound is N-(pyridin-2-yl)piperidine-4-carboxamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15);2*1H . This indicates the presence of a pyridine ring and a piperidine ring in the structure.Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- N-Pyridin-2-ylpiperidine-4-carboxamide derivatives have been synthesized using water-mediated methods. Such compounds are characterized using techniques like FT-IR, NMR, and X-ray diffraction. These compounds show potential in non-linear optical (NLO) properties and molecular docking analyses, indicating their utility in the inhibition of tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).
Biological Evaluation
- Synthesis and pharmacological activity of various derivatives of N-Pyridin-2-ylpiperidine-4-carboxamide have been explored. Some compounds have shown significant antidepressant and nootropic activities, indicating the potential of these structures as CNS active agents for therapeutic use (Thomas et al., 2016).
Anticancer Potential
- Derivatives of N-Pyridin-2-ylpiperidine-4-carboxamide have been identified as potent and selective Met kinase inhibitors. This suggests their potential in cancer treatment, as shown by their effectiveness in tumor stasis in animal models and advancement into clinical trials (Schroeder et al., 2009).
Crystal Engineering and Pharmaceutical Applications
- The novel carboxamide-pyridine N-oxide synthon, involving N-Pyridin-2-ylpiperidine-4-carboxamide, has been shown to assemble in a triple helix architecture. This has been exploited to synthesize cocrystals of barbiturate drugs, indicating its utility in pharmaceutical crystal engineering (Reddy et al., 2006).
Corrosion Inhibition
- N-Pyridin-2-ylpiperidine-4-carboxamide derivatives have been studied for their corrosion inhibition properties in mild steel in acidic conditions. They exhibit inhibition efficiency that increases with the concentration, suggesting their application in corrosion prevention (Paramasivam, 2016).
Antimicrobial Activity
- Some derivatives of N-Pyridin-2-ylpiperidine-4-carboxamide have shown significant antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs. This indicates their potential as antimicrobial agents (Zhuravel et al., 2005).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can be harmful if swallowed . The safety signal word is “Danger” and the precautionary statements include P301 + P310, which advise to call a poison center or doctor if swallowed .
Mechanism of Action
Target of Action
The primary targets of N-Pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, the affected pathways can be mapped out.
Properties
IUPAC Name |
N-pyridin-2-ylpiperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDLYQDAKIESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.